

Application Notes and Protocols for Lasalocid Dose-Response Studies in Poultry

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Compound of Interest

Compound Name: *Lasalocid*
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Introduction

Lasalocid is a polyether ionophore anticoccidial agent widely used in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus *Eimeria*. Effective dose-response studies are crucial for determining the optimal dosage of **Lasalocid** that maximizes efficacy against *Eimeria* species while ensuring the safety of the birds. These application notes provide detailed protocols and guidance for designing and conducting robust **Lasalocid** dose-response studies in poultry.

Lasalocid's mode of action involves disrupting the ionic homeostasis of coccidia, which leads to osmotic lysis of the parasites.^[1] It is typically administered as a feed additive for the control of coccidiosis in broilers, chickens reared for laying, and turkeys.^[1]

Experimental Design Considerations

A well-designed dose-response study is fundamental to obtaining reliable and interpretable results. Key considerations include the selection of appropriate dose ranges, the use of control groups, the implementation of a challenge model, and the definition of clear endpoints.

Dose Selection: The selection of **Lasalocid** doses for evaluation should be based on existing literature and preliminary studies. Typical dosages for efficacy studies range from 75 ppm to

125 ppm in the feed.[2] Safety or tolerance studies may investigate higher doses, such as 1.25 to 3 times the recommended dose.

Control Groups: The inclusion of appropriate control groups is essential for data interpretation. A standard experimental design should include:

- **Uninfected, Unmedicated Control (UUC):** This group is neither challenged with *Eimeria* oocysts nor treated with **Lasalocid**. It provides baseline data for performance parameters under normal conditions.
- **Infected, Unmedicated Control (IUC):** This group is challenged with *Eimeria* oocysts but does not receive **Lasalocid**. It serves to demonstrate the effectiveness of the coccidiosis challenge by showing the negative impact of the disease on performance.
- **Infected, Medicated Groups:** These are the treatment groups that are challenged with *Eimeria* oocysts and receive different doses of **Lasalocid**.
- **Positive Control (Optional):** This group is challenged and treated with a known effective anticoccidial drug (e.g., salinomycin or monensin). This helps to validate the experimental model and provides a benchmark for the efficacy of **Lasalocid**.

Challenge Model: A reliable coccidiosis challenge model is critical for evaluating the efficacy of **Lasalocid**. This typically involves the oral inoculation of birds with a known number of sporulated *Eimeria* oocysts. The specific *Eimeria* species and the dose of oocysts used will depend on the objectives of the study. Common species used in challenge models include *E. acervulina*, *E. maxima*, and *E. tenella*.

Key Experimental Protocols

Dose Preparation and Administration Protocol

Objective: To accurately prepare and administer **Lasalocid**-medicated feed to the experimental groups.

Materials:

- **Lasalocid** premix (e.g., Avatec® 150G, which contains 15% **lasalocid** A sodium)[3]

- Basal feed (coccidiostat-free)
- Feed mixer
- Calibrated scale

Procedure:

- **Calculate Premix Amount:** Determine the amount of **Lasalocid** premix required to achieve the desired final concentration in the feed (e.g., ppm). The calculation is as follows:

For example, to prepare a feed with 90 ppm **Lasalocid** using a 15% premix:

- **Mixing:** Thoroughly mix the calculated amount of **Lasalocid** premix with a small amount of the basal feed to create a pre-blend. Then, add the pre-blend to the remaining bulk of the basal feed in a mixer and mix until a homogenous distribution is achieved.
- **Feed Analysis:** Collect samples of the medicated feed for analysis to confirm the actual concentration of **Lasalocid**.
- **Administration:** Provide the medicated feed to the respective experimental groups ad libitum from day-old to the end of the study period. Ensure fresh feed and water are available at all times.

Coccidiosis Challenge Protocol

Objective: To induce a consistent and measurable coccidiosis infection in the experimental birds.

Materials:

- Viable, sporulated oocysts of the desired *Eimeria* species.
- Oral gavage needle or syringe.
- Phosphate Buffered Saline (PBS) or similar diluent.

Procedure:

- **Oocyst Preparation:** Obtain or prepare a suspension of sporulated *Eimeria* oocysts. The concentration of oocysts should be determined using a McMaster chamber or a similar counting method.
- **Inoculation Dose:** The dose of oocysts will vary depending on the *Eimeria* species and the desired severity of the challenge. For example, a mixed-species challenge might consist of *Eimeria acervulina*, *Eimeria maxima*, and *Eimeria tenella*.
- **Inoculation:** At a predetermined age (e.g., 14 days), orally inoculate each bird in the challenge groups with the prepared oocyst suspension. The uninfected control group should receive a sham inoculum (e.g., PBS).

Lesion Scoring Protocol (Johnson and Reid Method)

Objective: To quantitatively assess the severity of intestinal lesions caused by coccidiosis.

Procedure:

- **Necropsy:** At a specific time point post-infection (typically 5-7 days), a subset of birds from each group is euthanized for necropsy.
- **Intestinal Examination:** The small intestine and ceca are carefully examined for gross lesions characteristic of coccidiosis.
- **Scoring:** Lesions are scored on a scale of 0 to 4, where:
 - 0: No gross lesions.
 - 1: Few scattered petechiae or white spots.
 - 2: More numerous lesions, with noticeable blood in the cecal contents or thickening of the intestinal wall.
 - 3: Coalescent lesions, significant hemorrhage, or caseous cores in the ceca.
 - 4: Extensive hemorrhage, severe intestinal damage, or mortality due to coccidiosis.^{[4][5]}

The specific location of the lesions helps to identify the causative *Eimeria* species:

- E. acervulina: Upper small intestine (duodenum).
- E. maxima: Mid-small intestine (jejunum).
- E. tenella: Ceca.[5]

Data Presentation

Quantitative data from **Lasalocid** dose-response studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of **Lasalocid** on Broiler Performance in a Coccidiosis Challenge Study

Treatment Group	Lasalocid Dose (ppm)	Average Body Weight Gain (g)	Feed Conversion Ratio (FCR)	Lesion Score (Mean)	Mortality (%)
UUC	0				
IUC	0				
Infected + Lasalocid	75				
Infected + Lasalocid	90				
Infected + Lasalocid	100				
Infected + Lasalocid	125				
Positive Control	Varies				

Note: This table should be populated with data from specific studies. The values are left blank as they will vary between experiments.

Table 2: Summary of **Lasalocid** Efficacy Data from a Floor Pen Study

Parameter	Unmedicate d Control	Lasalocid (75 ppm)	Lasalocid (90 ppm)	Lasalocid (100 ppm)	Lasalocid (125 ppm)
Average Weight Gain (g)					
Feed Conversion					

Adapted from a study where **Lasalocid** treatments of 75, 90, and 100 ppm showed superior average weight gain and feed conversion compared to 125 ppm and the unmedicated control.
[\[6\]](#)

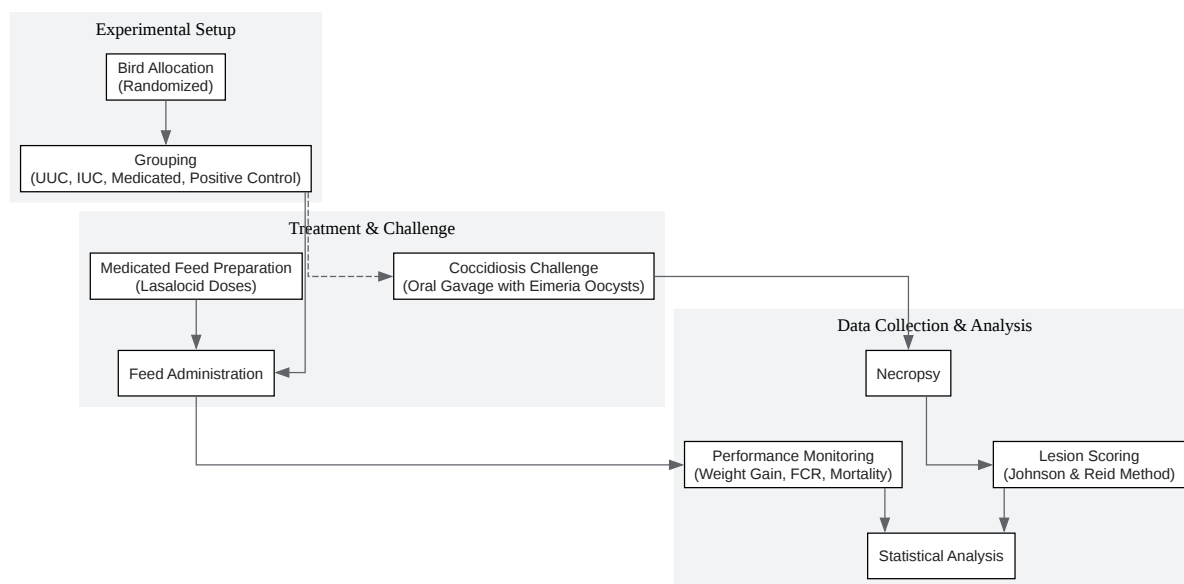
Table 3: Impact of **Lasalocid** on Broiler Performance in a Hot Temperature Regimen

Treatment	2nd Week Weight Gain (g)	2nd Week Feed Conversion	Overall Feed Conversion
Basal Diet	325	2.61	2.32
Lasalocid Diet (88 mg/kg)	341	2.04	2.07

In a hot temperature environment, birds fed **Lasalocid** showed significantly better weight gain and feed conversion compared to those on a basal diet.[\[7\]](#)

Visualizations

Experimental Workflow



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Caption: Workflow for a typical **Lasalocid** dose-response study in poultry.

Lasalocid Mode of Action



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Caption: Simplified signaling pathway of **Lasalocid**'s mode of action on coccidia.

Statistical Analysis

The data collected from dose-response studies should be analyzed using appropriate statistical methods. Analysis of variance (ANOVA) is commonly used to compare the means of different treatment groups. If significant differences are found, post-hoc tests (e.g., Tukey's HSD, Duncan's multiple range test) can be used to determine which specific groups differ from each other. For dose-response curves, non-linear regression models can be employed to determine parameters such as the EC50 (half-maximal effective concentration).

Conclusion

These application notes and protocols provide a framework for conducting scientifically sound **Lasalocid** dose-response studies in poultry. Adherence to these guidelines will help researchers and drug development professionals to generate reliable data for determining the optimal use of **Lasalocid** in controlling coccidiosis, thereby improving poultry health and performance.

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